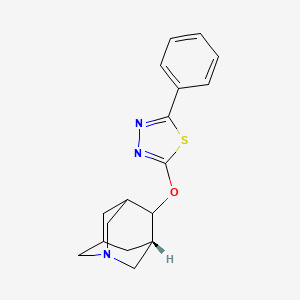

Nelonicline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H19N3OS |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14?,15?/m0/s1 |

InChI-Schlüssel |

QZDCYUCETTWCMO-MUJDFKBOSA-N |

Isomerische SMILES |

C1[C@H]2CN3CC1CC(C3)C2OC4=NN=C(S4)C5=CC=CC=C5 |

Kanonische SMILES |

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ABT-126: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist

This technical guide provides a comprehensive overview of ABT-126 (also known as Nelonicline), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic effects on cognitive impairment in schizophrenia and Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical and pharmacological properties, relevant experimental protocols, and associated signaling pathways.

Chemical Structure and Properties

ABT-126 is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 2-(1-azatricyclo[3.3.1.1³,⁷]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole.

Table 1: Chemical Identifiers of ABT-126

| Identifier | Value |

| IUPAC Name | 2-(1-azatricyclo[3.3.1.1³,⁷]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole |

| SMILES | C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |

| Molecular Formula | C₁₇H₁₉N₃OS |

| CAS Number | 1026687-03-5 |

Table 2: Physicochemical Properties of ABT-126

| Property | Value | Source |

| Molecular Weight | 313.4 g/mol | PubChem |

| logP | Data not available | |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Soluble in DMSO, PEG300, Tween-80, and corn oil.[1] | MedChemExpress |

| Storage | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1] | MedChemExpress |

Pharmacological Properties

ABT-126 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor.[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes.

Table 3: Pharmacodynamic Properties of ABT-126

| Parameter | Value | Species/System |

| Binding Affinity (Ki) | 12.3 nM | Human brain α7 nAChRs |

| Functional Activity (EC₅₀) | 2 µM | Xenopus oocytes expressing human α7 nAChRs |

| Intrinsic Activity | 74% relative to acetylcholine | Xenopus oocytes expressing human α7 nAChRs |

The selectivity of ABT-126 for the α7 nAChR subtype is a key feature, as it is believed to confer a more favorable side-effect profile compared to non-selective nicotinic agonists.

Mechanism of Action and Signaling Pathways

Activation of the α7 nAChR by ABT-126 leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades that are thought to underlie the pro-cognitive effects of the compound. Two major pathways implicated are the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the phosphoinositide 3-kinase-protein kinase B (PI3K-Akt) pathway. These pathways are involved in neuroprotection, anti-inflammatory processes, and synaptic plasticity.

Key Experimental Protocols

α7 nAChR Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the α7 nAChR.

-

Materials:

-

Cell membranes from cells stably expressing human α7 nAChRs (e.g., GH4C1 cells).

-

Radioligand: [¹²⁵I]α-bungarotoxin.

-

Test compound (ABT-126) at various concentrations.

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 mg/mL bovine serum albumin).

-

GF/C glass filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of the test compound for a defined period (e.g., 90 minutes).

-

Add the radioligand and incubate for an additional short period (e.g., 5 minutes).

-

Rapidly filter the incubation mixture through GF/C filters to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Determine non-specific binding in the presence of a high concentration of a known α7 nAChR ligand.

-

Calculate the specific binding and analyze the data to determine the inhibition constant (Ki) of the test compound.[2]

-

Preclinical Assessment of Cognitive Enhancement in Rodent Models

Animal models are employed to evaluate the pro-cognitive effects of compounds like ABT-126. Various behavioral tasks are used to assess different cognitive domains.

-

Models:

-

Pharmacologically induced cognitive deficits (e.g., using scopolamine).

-

Neurodevelopmental models of schizophrenia.

-

-

Behavioral Tasks:

-

Novel Object Recognition (NOR): Assesses learning and memory. Rodents are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory.

-

Morris Water Maze: Evaluates spatial learning and memory. Animals are trained to find a hidden platform in a pool of water using spatial cues.

-

Attentional Set-Shifting Task: Measures cognitive flexibility and executive function.

-

-

General Protocol:

-

Acclimate animals to the testing environment.

-

Administer the test compound (ABT-126) or vehicle at specified doses and time points before testing.

-

Conduct the behavioral task according to a standardized protocol.

-

Record and analyze the relevant behavioral parameters (e.g., latency to find the platform, time spent with the novel object).

-

Compare the performance of the drug-treated group to the vehicle-treated group to assess cognitive enhancement.[3][4][5][6][7]

-

Clinical Trial Methodology (Example: NCT01527916)

This Phase 2b study evaluated the efficacy and safety of ABT-126 in subjects with mild-to-moderate Alzheimer's disease.[8][9]

-

Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group study.

-

Participants: Subjects aged 55-90 with a diagnosis of mild-to-moderate Alzheimer's disease (Mini-Mental Status Examination score of 10-24).[8][9]

-

Interventions:

-

ABT-126 (25 mg, 50 mg, or 75 mg) once daily.[8]

-

Donepezil (10 mg) once daily (active control).

-

Placebo.

-

-

Duration: 24 weeks of treatment.[8]

-

Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[8]

-

Secondary Endpoints: Included assessments of daily functioning and global clinical impression.

-

Methodology:

-

Screening of potential subjects based on inclusion and exclusion criteria.

-

Randomization of eligible subjects to one of the treatment arms.

-

Administration of the assigned treatment for the study duration.

-

Regular assessments of cognitive function, safety, and tolerability at specified time points.

-

Statistical analysis of the data to compare the effects of ABT-126 to placebo and donepezil.

-

Clinical Development and Future Directions

Clinical trials have investigated ABT-126 for cognitive impairment in both Alzheimer's disease and schizophrenia.[10][11][12] While some studies showed trends for cognitive improvement, particularly in certain patient subpopulations, the overall efficacy did not consistently meet primary endpoints, leading to the discontinuation of its development for these indications.[12][13][14] Despite this, the research on ABT-126 has provided valuable insights into the therapeutic potential of targeting the α7 nAChR for cognitive disorders. Future research may focus on identifying patient populations that are more likely to respond to this mechanism of action or on the development of next-generation α7 nAChR modulators with improved efficacy profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5.8. nAChR Competition Radioligand Assay [bio-protocol.org]

- 3. Developing predictive animal models and establishing a preclinical trials network for assessing treatment effects on cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using the MATRICS to guide development of a preclinical cognitive test battery for research in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcnlab.ca [tcnlab.ca]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] Developing predictive animal models and establishing a preclinical trials network for assessing treatment effects on cognition in schizophrenia. | Semantic Scholar [semanticscholar.org]

- 8. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. This compound | ALZFORUM [alzforum.org]

- 11. researchgate.net [researchgate.net]

- 12. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Nelonicline (ABT-126): A Technical History of Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (B1263637) (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was developed by Abbott Laboratories (now AbbVie) for the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia. The rationale for its development was based on the known decline of cholinergic function in these neurodegenerative and psychiatric disorders. As an α7-nAChR agonist, this compound was designed to enhance cognitive function without the side effects associated with the overactivation of other nicotinic or muscarinic acetylcholine receptors.[1] Despite promising preclinical data and successful completion of Phase 1 trials, Phase 2b studies in both Alzheimer's disease and schizophrenia were ultimately terminated due to a lack of significant efficacy. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its pharmacological profile, key experimental methodologies, and a summary of the clinical trial data that led to the discontinuation of its development.

Discovery and Preclinical Development

Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the hippocampus and cerebral cortex, brain regions critical for learning and memory.[2] Its activation leads to the influx of calcium ions, which in turn modulates the release of several neurotransmitters involved in cognitive processes. Cholinergic dysfunction is a well-established hallmark of Alzheimer's disease, and α7-nAChRs have been identified as a key target for improving cognitive deficits.[1] The development of selective α7-nAChR agonists like this compound was driven by the hypothesis that they could offer a more targeted therapeutic approach with an improved side-effect profile compared to non-selective cholinergic agents.

In Vitro Pharmacology

This compound was identified as a potent and selective α7-nAChR agonist. Preclinical studies characterized its binding affinity and functional activity at the receptor.

Table 1: In Vitro Pharmacological Profile of this compound (ABT-126)

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | α7 nAChR | Human | 12.3 nM | [3] |

| α7 nAChR | Human, Rat, Mouse | 12-14 nM | Gault et al., 2016 | |

| 5-HT3 | Human | 140 nM | Gault et al., 2016 | |

| Functional Activity | α7 nAChR | Human | EC50 = 2 µM; 74% intrinsic activity relative to acetylcholine | [3] |

Experimental Protocols: Preclinical Pharmacology

-

Objective: To determine the binding affinity (Ki) of this compound for the human α7-nAChR and other receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human α7-nAChR were prepared.

-

Radioligand: A specific radioligand for the α7-nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) was used.

-

Assay: Membranes were incubated with the radioligand and varying concentrations of this compound.

-

Detection: The amount of bound radioactivity was measured using a scintillation counter.

-

Analysis: The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation. A similar protocol was followed for the 5-HT3 receptor.

-

-

Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at the human α7-nAChR.

-

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes were injected with cRNA encoding the human α7-nAChR.

-

Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes were voltage-clamped.

-

Drug Application: Oocytes were perfused with varying concentrations of this compound.

-

Data Acquisition: The resulting ion currents were recorded.

-

Analysis: The EC50 (the concentration of this compound that produces 50% of the maximal response) and the intrinsic activity (the maximal response of this compound as a percentage of the maximal response of acetylcholine) were determined from the concentration-response curve.

-

Preclinical Efficacy in Animal Models

This compound demonstrated pro-cognitive effects in various animal models of cognitive impairment relevant to Alzheimer's disease and schizophrenia. These models included assessments of social recognition memory, memory consolidation, inhibitory avoidance, and working memory.

Clinical Development

Phase 1 Clinical Trials

Phase 1 studies were conducted in healthy volunteers, including elderly subjects, and in patients with schizophrenia, starting in 2009.[1] These studies evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. The results indicated that this compound was generally well-tolerated and had a pharmacokinetic profile suitable for once-daily dosing.

Phase 2 Clinical Trials in Alzheimer's Disease

Two key Phase 2b trials investigated the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.

This randomized, double-blind, placebo- and active-controlled study evaluated this compound as a monotherapy.

Table 2: Design of the Phase 2b Monotherapy Trial of this compound in Alzheimer's Disease

| Parameter | Description |

| ClinicalTrials.gov ID | NCT01527916 |

| Phase | 2b |

| Number of Participants | 438 |

| Patient Population | Mild-to-moderate Alzheimer's disease (MMSE 10-24) |

| Treatment Arms | - this compound 25 mg once daily- this compound 50 mg once daily- this compound 75 mg once daily- Donepezil 10 mg once daily- Placebo |

| Duration | 24 weeks |

| Primary Endpoint | Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score |

Results: The study failed to meet its primary endpoint. No statistically significant improvement in the ADAS-Cog total score was observed for any of the this compound doses compared to placebo at week 24.[4] The active comparator, donepezil, did show a statistically significant improvement, validating the trial design.

Table 3: Change from Baseline in ADAS-Cog Total Score at Week 24 (Monotherapy Trial)

| Treatment Group | LS Mean Change from Baseline (SE) | p-value vs. Placebo |

| This compound 25 mg | -0.47 (0.94) | 0.309 |

| This compound 50 mg | -0.87 (0.85) | 0.153 |

| This compound 75 mg | -1.08 (0.94) | 0.127 |

| Donepezil 10 mg | -2.29 (0.95) | 0.008 |

| Placebo | - | - |

This randomized, double-blind, placebo-controlled study assessed this compound as an add-on therapy to stable doses of acetylcholinesterase inhibitors (AChEIs).

Table 4: Design of the Phase 2b Add-on Therapy Trial of this compound in Alzheimer's Disease

| Parameter | Description |

| ClinicalTrials.gov ID | NCT01533696 |

| Phase | 2b |

| Number of Participants | ~400 |

| Patient Population | Mild-to-moderate Alzheimer's disease on stable AChEI therapy |

| Treatment Arms | - this compound 25 mg once daily- this compound 75 mg once daily- Placebo |

| Duration | 24 weeks |

| Primary Endpoint | Change from baseline in the 11-item ADAS-Cog total score |

Results: This trial also did not meet its primary endpoint. Neither the 25 mg nor the 75 mg dose of this compound showed a significant improvement in the ADAS-Cog total score compared to placebo at 24 weeks.[5]

Phase 2 Clinical Trials in Schizophrenia

This compound was also investigated for the treatment of cognitive impairment associated with schizophrenia.

A Phase 2b study evaluated different doses of this compound in clinically stable, non-smoking patients with schizophrenia.

Table 5: Design of the Phase 2b Trial of this compound in Non-Smoking Schizophrenia Patients

| Parameter | Description |

| ClinicalTrials.gov ID | NCT01655680 |

| Phase | 2b |

| Number of Participants | 432 |

| Patient Population | Clinically stable, non-smoking adults with schizophrenia |

| Treatment Arms | - this compound 25 mg once daily- this compound 50 mg once daily- this compound 75 mg once daily- Placebo |

| Duration | 24 weeks |

| Primary Endpoint | Change from baseline to week 12 on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score |

Results: The study did not demonstrate a statistically significant difference between any of the this compound doses and placebo on the primary endpoint.[6]

A separate Phase 2b study was conducted in smoking patients with schizophrenia.

Table 6: Design of the Phase 2b Trial of this compound in Smoking Schizophrenia Patients

| Parameter | Description |

| ClinicalTrials.gov ID | NCT01678755 |

| Phase | 2b |

| Number of Participants | 157 |

| Patient Population | Clinically stable, smoking adults with schizophrenia |

| Treatment Arms | - this compound 25 mg once daily- this compound 75 mg once daily- Placebo |

| Duration | 12 weeks |

| Primary Endpoint | Change from baseline on the MCCB neurocognitive composite score |

Results: Similar to the study in non-smokers, this trial failed to show a significant procognitive effect of this compound compared to placebo.

Safety and Tolerability

Across the Phase 2 trials, this compound was generally well-tolerated. The most commonly reported adverse events were mild and included constipation, diarrhea, headache, agitation, and falls.[1][7]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Caption: Simplified signaling pathway of this compound at the α7-nAChR.

Clinical Trial Workflow

Caption: General workflow for this compound's Phase 2 clinical trials.

Conclusion and Future Directions

The development of this compound represents a significant effort to target the α7-nAChR for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. While the compound demonstrated a favorable safety profile, it ultimately failed to show efficacy in well-controlled Phase 2b clinical trials, leading to the cessation of its development for these indications. The discrepancy between promising preclinical results and the lack of clinical efficacy highlights the challenges of translating findings from animal models of cognitive impairment to complex human neurodegenerative and psychiatric disorders. Future research in this area may focus on developing more predictive preclinical models, exploring different patient populations, or investigating novel α7-nAChR modulators with different pharmacological properties, such as positive allosteric modulators. The story of this compound serves as a valuable case study for drug development in the challenging landscape of cognitive disorders.

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. mdlinx.com [mdlinx.com]

- 3. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Healthy Adolescent Performance on the MATRICS Cognitive Consensus Battery (MCCB): Developmental Data from Two Samples of Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nelonicline (ABT-126)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline, also known as ABT-126, is a selective partial agonist of the α-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was developed by Abbott Laboratories (now AbbVie).[1] It was investigated as a potential therapeutic agent for the treatment of cognitive deficits associated with neurological and psychiatric disorders, primarily Alzheimer's disease and schizophrenia.[1] The rationale for its development was based on the role of the cholinergic system, and specifically the α7-nAChR, in various cognitive processes.[1][2] Despite showing some pro-cognitive effects in early trials, the development of this compound was ultimately discontinued (B1498344) due to insufficient efficacy in later-stage clinical studies.[1][3] This guide provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for this compound.

Pharmacodynamics

Mechanism of Action

This compound acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[2] As a partial agonist, it demonstrates a high binding affinity for the α7-nAChR with a maximum agonist activity reported to be 74%.[2][4] The activation of these receptors, which are highly permeable to calcium ions, is believed to enhance cholinergic neurotransmission, thereby improving cognitive function.[2] this compound showed selectivity for the α7-nAChR, with approximately 10-fold weaker activity at the serotonin (B10506) 5-HT3 receptor.[2][5]

In Vitro Binding Affinity

Preclinical studies established the binding affinity of this compound for α7-nAChRs across different species, as well as its off-target binding profile.

| Target Receptor | Species | Binding Affinity (Ki) | Reference |

| α7 nAChR | Human, Rat, Mouse | 12–14 nM | [2] |

| 5-HT3 Receptor | Not Specified | 140 nM | [2][5] |

Signaling Pathway

The activation of the α7-nAChR by an agonist like this compound initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

Caption: α7 nAChR signaling pathway activated by this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound from dedicated Phase 1 studies are not fully available in the public domain, with some data being cited as "unpublished".[2] However, it was noted to have a pharmacokinetic half-life that supports once-daily dosing.[6][7] Sparse pharmacokinetic sampling from a Phase 2b study in patients with schizophrenia provides some insight into plasma concentrations at steady state.

Human Plasma Concentrations

The following table summarizes the mean plasma concentrations of this compound observed in a Phase 2b clinical trial in schizophrenia patients following once-daily dosing.

| Once-Daily Dose | Mean Concentration (3-6 hours post-dose) | Mean Concentration (18-30 hours post-dose) | Reference |

| 25 mg | 22.3 ± 14.6 ng/mL | 15.8 ± 11.5 ng/mL | [6] |

| 50 mg | 45.0 ± 27.0 ng/mL | 35.3 ± 31.8 ng/mL | [6] |

| 75 mg | 75.6 ± 41.4 ng/mL | 51.9 ± 26.6 ng/mL | [6] |

Experimental Protocols

In Vitro Radioligand Binding Assays

To determine the binding affinity and selectivity of this compound, competitive radioligand binding assays were performed.[2]

-

Objective: To measure the binding affinity (Ki) of this compound at the α7-nAChR and a panel of other receptors, including the 5-HT3 receptor.

-

Methodology: While specific details are limited, the general procedure involves using cell membranes expressing the target receptor (e.g., human α7-nAChR). These membranes are incubated with a specific radioligand that binds to the receptor. Varying concentrations of this compound are added to compete with the radioligand for binding. The amount of radioligand displaced by this compound is measured, and from this, the inhibitory concentration (IC50) is calculated. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation. The selectivity profile was evaluated using a battery of assays from a commercial provider (Cerep, France).[2]

Animal Models of Cognition

This compound's pro-cognitive effects were evaluated in several preclinical animal models.[8]

-

Objective: To assess the efficacy of this compound in improving cognitive deficits.

-

Models Used: Efficacy was reported in animal models across multiple cognitive domains relevant to Alzheimer's disease and schizophrenia, including:

-

Social recognition memory

-

Memory consolidation

-

Inhibitory avoidance

-

Working memory[8]

-

-

General Protocol: These studies typically involve administering this compound to rodents (rats or mice) in which a cognitive deficit has been induced (e.g., through pharmacological means or genetic modification). The performance of the treated animals in specific behavioral tasks (e.g., novel object recognition, Morris water maze, T-maze) is then compared to that of placebo-treated animals to assess cognitive enhancement.

Clinical Trial Design (Phase 2)

The efficacy and safety of this compound were assessed in randomized, double-blind, placebo-controlled, parallel-group Phase 2 studies.[9][10]

-

Patient Population: Subjects with mild-to-moderate Alzheimer's disease or clinically stable patients with schizophrenia.[7][9]

-

Intervention: Patients were randomized to receive once-daily oral doses of this compound (ranging from 5 mg to 75 mg across different studies) or placebo for a defined treatment period (e.g., 12 or 24 weeks).[3][9][10]

-

Primary Efficacy Endpoints:

-

Pharmacokinetic Sampling: In some studies, sparse blood samples were collected at specific time points to analyze plasma concentrations of this compound and confirm compliance.[6]

Drug Development Workflow

The development path for a compound like this compound follows a structured progression from preclinical discovery to clinical trials.

Caption: General workflow for CNS drug development, including this compound.

Conclusion

This compound is a selective α7-nAChR partial agonist with high binding affinity in the low nanomolar range. Pharmacokinetic data, though limited in the public sphere, suggest a profile suitable for once-daily dosing. Early clinical studies and exposure-response analyses indicated a potential for cognitive improvement in patients with Alzheimer's disease and schizophrenia.[8][9] However, larger, confirmatory Phase 2b trials failed to demonstrate a statistically significant and clinically meaningful improvement in cognition compared to placebo.[3] Consequently, despite a favorable safety and tolerability profile, the development of this compound was discontinued due to a lack of sufficient efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. ABT-126 monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | ALZFORUM [alzforum.org]

- 4. Food Science of Animal Resources [kosfaj.org]

- 5. researchgate.net [researchgate.net]

- 6. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Nelonicline target binding affinity and selectivity

An In-depth Technical Guide on the Target Binding Affinity and Selectivity of Nelonicline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It has been investigated for its potential therapeutic effects in cognitive impairment associated with schizophrenia and Alzheimer's disease.[3][4][5][6] This document provides a comprehensive overview of the binding affinity, selectivity, and functional activity of this compound at its primary target, the α7 nAChR, as well as its interactions with other receptors.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity (Ki)

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| α7 nAChR | Human Brain | Not Specified | 12.3 | [3][4][7] |

| α3β4* nAChR | Human IMR-32 Neuroblastoma Cells | Not Specified | 60 | [3][4] |

| 5-HT3 Receptor | Not Specified | Not Specified | 140 | [3][4] |

Note: The specific radioligands used in these studies were not detailed in the available literature.

Table 2: this compound Functional Activity (EC50 and Efficacy)

| Receptor Subtype | Assay System | Measured Response | EC50 (µM) | Intrinsic Activity (% of Acetylcholine) | Reference |

| Human α7 nAChR | Xenopus Oocytes | Current Activation | 2 | 74 | [3][4] |

| α3β4* nAChR | Human IMR-32 Cells | Calcium Flux | >100 | 12 | [3][4] |

Target Selectivity Profile

This compound demonstrates a clear selectivity for the α7 nAChR. Its binding affinity for the α7 subtype is approximately 5-fold higher than for the α3β4* nAChR and more than 11-fold higher than for the 5-HT3 receptor.[3][4] Furthermore, the functional data underscores this selectivity, as this compound is a potent partial agonist at the α7 nAChR while exhibiting very low efficacy at the α3β4* subtype.[3][4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe generalized methodologies for the types of assays typically used to determine the binding affinity and functional activity of a compound like this compound.

Radioligand Binding Assay (Generalized Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the test compound.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor (e.g., human brain tissue or cultured cells expressing specific nAChR subtypes) are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

3. Separation and Detection:

-

The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the membranes.

-

The radioactivity retained on the filter is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Two-Electrode Voltage Clamp in Xenopus Oocytes (Generalized Protocol)

This electrophysiological technique is used to measure the functional activity of a compound at a ligand-gated ion channel, such as the α7 nAChR.

1. Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

The oocytes are injected with cRNA encoding the subunits of the target receptor (e.g., human α7 nAChR).

-

The oocytes are incubated for several days to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

3. Compound Application:

-

The oocyte is exposed to increasing concentrations of the test compound (this compound) by perfusion.

-

The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

4. Data Analysis:

-

The peak current response at each concentration is measured.

-

A concentration-response curve is generated, and the EC50 (the concentration that elicits 50% of the maximal response) is determined.

-

The intrinsic activity (efficacy) is calculated as the maximal response to the test compound as a percentage of the maximal response to the endogenous agonist (acetylcholine).

Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These pathways are crucial for the receptor's role in synaptic plasticity, neuroprotection, and modulation of inflammation.

Calcium-Mediated Signaling

The α7 nAChR is highly permeable to calcium ions. The influx of Ca2+ upon receptor activation acts as a second messenger, triggering several downstream signaling cascades:

-

PI3K/Akt Pathway: This pathway is critical for cell survival and is implicated in the anti-apoptotic effects of α7 nAChR activation.

-

MAPK/ERK Pathway: Activation of this pathway is involved in synaptic plasticity and gene expression.

-

JAK2/STAT3 Pathway: This pathway is a key component of the cholinergic anti-inflammatory pathway, mediating the suppression of pro-inflammatory cytokine production.[8][9][10]

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: α7 nAChR Activation

Caption: Key signaling pathways activated by this compound via the α7 nAChR.

References

- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound |CAS:1026134-63-3 Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzforum.org [alzforum.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Nelonicline's Interaction with the α7 Nicotinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. Dysregulation of the α7 nAChR is associated with various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the in vitro studies characterizing the interaction of this compound with the α7 nAChR, focusing on its binding affinity, functional efficacy, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the α7 nAChR.

Quantitative Analysis of this compound's Interaction with α7 nAChR

The following tables summarize the key quantitative data from in vitro studies of this compound, providing a comparative overview of its binding affinity, potency, and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Ligand | Preparation | Kᵢ (nM) | Reference |

| Human α7 nAChR | This compound | Human brain tissue | 12.3 | [1] |

| Human α3β4* nAChR | This compound | IMR-32 neuroblastoma cells | 60 | [1] |

| Human 5-HT₃ Receptor | This compound | - | 140 | [1] |

Table 2: Functional Activity of this compound at α7 nAChR

| Assay Type | Cell System | Parameter | Value | Reference |

| Electrophysiology | Xenopus oocytes expressing human α7 nAChRs | EC₅₀ | 2 µM | [1] |

| Electrophysiology | Xenopus oocytes expressing human α7 nAChRs | Intrinsic Activity (relative to Acetylcholine) | 74% | [1][2][3] |

| Calcium Flux | IMR-32 neuroblastoma cells (α3β4* nAChR) | Efficacy (at 100,000 nM) | 12% | [1] |

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the interaction of this compound with the α7 nAChR.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. In the case of this compound, these assays quantify its ability to displace a radiolabeled ligand from the α7 nAChR.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human α7 nAChR.

Materials:

-

Receptor Source: Membranes prepared from human brain tissue or from cell lines recombinantly expressing the human α7 nAChR (e.g., SH-SY5Y cells).

-

Radioligand: [³H]Methyllycaconitine ([³H]MLA), a selective α7 nAChR antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 10 µM methyllycaconitine).

-

Assay Buffer: Modified phosphate (B84403) buffer (pH 7.4).

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Aliquots of the receptor preparation (e.g., 20 µg of membrane protein) are incubated with a fixed concentration of [³H]MLA (e.g., 2 nM).

-

Varying concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.

-

The mixture is incubated for a sufficient time to reach equilibrium (e.g., 120 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Electrophysiology Studies

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp in mammalian cells, are used to measure the functional effects of a compound on ion channel activity.

Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound at the human α7 nAChR.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR.

-

Recording Solution: Standard oocyte Ringer's solution.

-

Agonist: this compound and Acetylcholine (as a reference agonist).

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.

Protocol:

-

Oocytes expressing the human α7 nAChR are placed in a recording chamber and continuously perfused with Ringer's solution.

-

Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Increasing concentrations of this compound are applied to the oocyte via the perfusion system.

-

The resulting inward currents, caused by the influx of cations through the activated α7 nAChR channels, are recorded.

-

A maximal concentration of the full agonist, Acetylcholine, is also applied to determine the maximum possible current response.

-

The concentration of this compound that produces 50% of the maximal response (EC₅₀) is calculated.

-

The intrinsic activity is determined by comparing the maximal current induced by this compound to the maximal current induced by Acetylcholine.

Two-Electrode Voltage Clamp Workflow

Functional Assays: Calcium Imaging

Calcium imaging is a widely used technique to measure the influx of calcium ions through ligand-gated ion channels like the α7 nAChR, which is highly permeable to Ca²⁺.

Objective: To measure the increase in intracellular calcium concentration following the activation of α7 nAChR by this compound.

Materials:

-

Cell Line: A mammalian cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y or PC12 cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.

-

Test Compound: this compound.

-

Instrumentation: Fluorescence microscope or a plate reader with fluorescence detection capabilities.

Protocol:

-

Cells expressing the α7 nAChR are plated in a suitable format (e.g., 96-well plate).

-

The cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

-

After a loading period, the cells are washed to remove excess dye.

-

A baseline fluorescence measurement is taken.

-

This compound at various concentrations is added to the cells.

-

The change in fluorescence intensity over time is monitored using a fluorescence microscope or plate reader.

-

The increase in fluorescence is proportional to the increase in intracellular calcium concentration, indicating the activation of α7 nAChRs.

Calcium Imaging Workflow

Signaling Pathways Modulated by this compound

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This leads to the modulation of various downstream pathways that are crucial for neuronal function.

The binding of this compound to the α7 nAChR, a ligand-gated ion channel, causes a conformational change that opens the channel pore. This allows for the influx of cations, most notably Ca²⁺, into the cell. The increase in intracellular calcium concentration acts as a second messenger, activating a variety of downstream signaling cascades. One of the key pathways activated is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a critical role in cell survival and neuroprotection. Additionally, the influx of calcium can lead to the modulation of neurotransmitter release from presynaptic terminals.

References

Nelonicline's Impact on Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key component of the cholinergic system implicated in cognitive processes. Developed for the potential treatment of cognitive deficits in Alzheimer's disease and schizophrenia, this compound's journey through preclinical and clinical research has provided valuable insights into the therapeutic targeting of α7 nAChRs. Despite its development being discontinued (B1498344) due to insufficient efficacy in late-stage clinical trials, the pharmacological data and understanding of its mechanism of action remain significant for the ongoing development of cholinergic modulators. This technical guide provides an in-depth overview of this compound's effects on cholinergic pathways, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling cascades.

Introduction to this compound and the Cholinergic System

The cholinergic system, comprised of neurons that synthesize and release acetylcholine (ACh), is fundamental for a myriad of physiological functions, including learning, memory, and attention. Nicotinic acetylcholine receptors (nAChRs), a major class of cholinergic receptors, are ligand-gated ion channels that mediate fast synaptic transmission. Among the various nAChR subtypes, the homopentameric α7 receptor is of particular interest due to its high calcium permeability and its role in modulating neurotransmitter release and synaptic plasticity.

This compound was designed as a selective agonist for the α7 nAChR, with the therapeutic rationale of enhancing cholinergic neurotransmission in a targeted manner, thereby avoiding the side effects associated with non-selective cholinergic agents. Its primary mechanism of action is the direct binding to and activation of α7 nAChRs, leading to downstream cellular and systemic effects.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by high affinity and partial agonism at the human α7 nAChR. Its selectivity for the α7 subtype over other nAChR subtypes, such as the α4β2* receptor, was a key feature of its design.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

| Parameter | Receptor Subtype | Species | Value | Reference |

| Binding Affinity (Ki) | α7 nAChR | Human (brain) | 12.3 nM | [1] |

| α4β2* nAChR | Human (cortex) | 1740 nM | [1] | |

| α3β4* nAChR | Human (IMR-32 cells) | 60 nM | [1] | |

| 5-HT3 Receptor | - | 140 nM | [2] | |

| Functional Activity | ||||

| Efficacy (EC50) | α7 nAChR | Human (recombinant) | 2.0 µM | [1] |

| Intrinsic Activity | α7 nAChR | Human (recombinant) | 74% (relative to Acetylcholine) | [1] |

| α3β4* nAChR | Human (IMR-32 cells) | 12% (at 100,000 nM) | [1] |

Note: The preclinical characterization data for this compound (ABT-126) is primarily attributed to research by Bitner et al., presented at the Alzheimer's Association International Conference in 2013. While the full manuscript is not widely available, these values are consistently cited in subsequent scientific literature.

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to characterize this compound and similar selective α7 nAChR agonists.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a compound for the α7 nAChR in human brain tissue.

Objective: To quantify the affinity of a test compound (e.g., this compound) for the α7 nAChR by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Human brain tissue (e.g., cortex or hippocampus)

-

Radioligand: [³H]Methyllycaconitine ([³H]MLA) or another suitable α7-selective radioligand

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test compound (this compound) at various concentrations

-

Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled MLA or nicotine)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Homogenize frozen human brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various dilutions.

-

50 µL of the radioligand ([³H]MLA) at a concentration near its Kd.

-

100 µL of the prepared membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a representative method for assessing the functional activity (EC50 and intrinsic activity) of a compound at the human α7 nAChR expressed in Xenopus oocytes.

Objective: To measure the ion channel currents elicited by a test compound (e.g., this compound) in oocytes expressing recombinant human α7 nAChRs.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

Oocyte Ringer's 2 (OR2) solution

-

Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes filled with 3 M KCl

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.

-

Inject each oocyte with approximately 50 ng of cRNA encoding the human α7 nAChR.

-

Incubate the injected oocytes in OR2 solution at 16-18°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

Clamp the membrane potential of the oocyte at a holding potential of -70 mV.

-

Apply the test compound (this compound) at various concentrations to the oocyte via the perfusion system.

-

Record the inward currents elicited by the application of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at each concentration of the test compound.

-

Plot the normalized current response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

-

Determine the intrinsic activity by comparing the maximal response elicited by the test compound to the maximal response elicited by a full agonist (e.g., acetylcholine).

-

Workflow for Two-Electrode Voltage Clamp Electrophysiology

Downstream Signaling Pathway Analysis (ERK1/2 and CREB Phosphorylation)

This protocol is a representative method for assessing the effect of an α7 nAChR agonist on the phosphorylation of downstream signaling proteins like ERK1/2 and CREB.

Objective: To determine if activation of α7 nAChRs by a test compound (e.g., this compound) leads to the phosphorylation and activation of intracellular signaling cascades.

Materials:

-

PC12 cells (or other suitable neuronal cell line endogenously expressing α7 nAChRs)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Positive allosteric modulator (PAM) for α7 nAChRs (e.g., PNU-120596) - optional, to enhance signal

-

Lysis buffer

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB

-

Secondary antibody (HRP-conjugated)

-

Western blotting apparatus and reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture PC12 cells to approximately 80% confluency.

-

Serum-starve the cells for 24 hours prior to the experiment to reduce basal phosphorylation levels.

-

Pre-incubate the cells with a PAM (if used) for 10 minutes.

-

Treat the cells with the test compound (this compound) at various concentrations for a short duration (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to control for loading differences.

-

Quantify the band intensities for both the phosphorylated and total proteins.

-

Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Compare the levels of phosphorylation in the treated samples to the untreated control.

-

Cholinergic Signaling Pathways Modulated by this compound

Activation of the α7 nAChR by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. This leads to the activation of various downstream signaling pathways that are crucial for synaptic plasticity and cell survival.

Signaling Pathway Downstream of α7 nAChR Activation

Upon binding of this compound to the α7 nAChR, the channel opens, allowing a significant influx of calcium. This increase in intracellular calcium can activate calcium/calmodulin-dependent protein kinase (CaMK). CaMK, in turn, can initiate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity and neuroprotection. Additionally, calcium influx can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical signaling cascade for cell survival and proliferation.

Conclusion

This compound (ABT-126) is a well-characterized selective α7 nAChR partial agonist that has contributed significantly to our understanding of the role of this receptor in cognitive function. While it did not achieve its primary endpoints in clinical trials for Alzheimer's disease and schizophrenia, the preclinical data clearly demonstrate its ability to modulate cholinergic pathways through the activation of α7 nAChRs and subsequent downstream signaling cascades. The quantitative data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers in the field of cholinergic pharmacology and drug development. The insights gained from the study of this compound continue to inform the design and development of new therapeutic agents targeting the α7 nAChR for the treatment of cognitive impairments.

References

The Cellular and Molecular Landscape of ABT-126: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-126, also known as nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. The activation of α7 nAChRs modulates the release of several key neurotransmitters and influences intracellular signaling cascades, making it a significant target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive impairment, including Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the cellular and molecular effects of ABT-126, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation: Quantitative Profile of ABT-126

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of ABT-126, as well as its effects in preclinical and clinical studies.

| Parameter | Receptor/System | Value | Reference |

| Binding Affinity (Ki) | Human α7 nAChR | 12.3 nM | [cite: ] |

| Rat α7 nAChR | 11-14 nM | [cite: ] | |

| Human α4β2 nAChR | >1000 nM | [cite: ] | |

| Human 5-HT3 Receptor | 140 nM | [cite: ] |

Table 1: In Vitro Binding Affinity of ABT-126

| Assay | System | Parameter | Value | Reference |

| Functional Activity | Xenopus oocytes expressing human α7 nAChRs | EC50 | 2 µM | [cite: ] |

| Intrinsic Activity (relative to acetylcholine) | 74% | [cite: ] | ||

| Dopamine Release | Rat Striatum (in vivo microdialysis) | % increase from baseline | Significant increase | [1][2] |

| Cognitive Enhancement | Social Recognition Test (Rats) | Improvement in memory | Dose-dependent | [3] |

Table 2: In Vitro and In Vivo Functional Effects of ABT-126

| Study Population | Dosage | Primary Outcome | Result | Reference |

| Schizophrenia (Non-smokers) | 25 mg/day | MCCB composite score | Statistically significant improvement in verbal learning, working memory, and attention | [4] |

| Alzheimer's Disease | 25-75 mg/day | ADAS-Cog score | No statistically significant improvement at week 24 | [cite: ] |

Table 3: Summary of Key Clinical Trial Results for ABT-126

Signaling Pathways and Molecular Mechanisms

ABT-126 exerts its effects by binding to and activating the α7 nAChR, a pentameric ligand-gated ion channel. This activation leads to a cascade of downstream cellular and molecular events.

α7 nAChR-Mediated Signaling

Activation of the α7 nAChR by ABT-126 results in the influx of cations, most notably Ca2+. This influx of calcium acts as a second messenger, triggering several downstream signaling pathways that are crucial for neuronal function and survival.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Rationale for Nelonicline (ABT-126) in Alzheimer's Disease Research: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nelonicline (B1263637) (ABT-126) is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that was investigated as a potential therapeutic agent for the symptomatic treatment of cognitive impairment in Alzheimer's disease (AD). The rationale for its development was strongly rooted in the cholinergic hypothesis of AD, which posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in the disease. The α7 nAChR, a key modulator of cholinergic signaling, is implicated in various cognitive processes and represents a promising therapeutic target. This technical guide provides an in-depth review of the scientific rationale, preclinical evidence, and clinical development of this compound for AD, detailing its mechanism of action, key experimental findings, and the ultimate outcomes of its clinical trial program.

Introduction: The Cholinergic Hypothesis and the Role of α7 nAChRs in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. A significant and early feature of AD is the degeneration of cholinergic neurons in the basal forebrain, leading to a reduction in acetylcholine (ACh) levels in the hippocampus and cortex—brain regions critical for learning and memory. This observation forms the basis of the "cholinergic hypothesis," which has been a cornerstone of AD drug development for decades.

Nicotinic acetylcholine receptors (nAChRs) are a major class of receptors that mediate the effects of ACh in the brain. Among the various nAChR subtypes, the α7 receptor has garnered significant attention in the context of AD for several reasons:

-

Cognitive Function: α7 nAChRs are highly expressed in brain regions essential for cognition and are known to modulate the release of several neurotransmitters, including glutamate, dopamine, and GABA, thereby influencing synaptic plasticity and memory formation.

-

Interaction with Amyloid-Beta: Aβ peptides can bind with high affinity to α7 nAChRs. This interaction is complex; at pathological concentrations, Aβ can lead to receptor dysfunction and contribute to neurotoxicity, while at physiological concentrations, it may play a role in normal synaptic function.

-

Neuroinflammation: α7 nAChRs are expressed on microglia and astrocytes, where they play a crucial role in modulating neuroinflammatory responses. Activation of the "cholinergic anti-inflammatory pathway" via α7 nAChRs can suppress the production of pro-inflammatory cytokines.

Given these roles, the development of selective α7 nAChR agonists or positive allosteric modulators like this compound was a logical therapeutic strategy. The aim was to enhance cholinergic signaling, thereby improving cognitive function, and potentially exerting disease-modifying effects by mitigating Aβ-induced toxicity and neuroinflammation.

This compound (ABT-126): A Selective α7 nAChR Partial Agonist

This compound was developed by Abbott Laboratories (now AbbVie) as a potent and selective α7 nAChR partial agonist. Preclinical studies characterized its binding affinity and functional activity.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 11-14 nM | Mouse, rat, and human α7 nAChR | |

| Functional Activity | 74% maximal agonist activity | Human α7 nAChR |

Table 1: In Vitro Pharmacological Profile of this compound (ABT-126)

This compound's selectivity for the α7 subtype over other nAChRs was a key feature, intended to minimize the side effects associated with broader-acting nicotinic agonists like nicotine.

Preclinical Rationale and Evidence

Preclinical studies in various animal models of cognitive impairment provided the initial proof-of-concept for this compound's therapeutic potential. These studies demonstrated that this compound could enhance performance in a range of cognitive domains relevant to Alzheimer's disease.

Preclinical Efficacy in Animal Models

This compound demonstrated pro-cognitive effects in rodent and primate models assessing:

-

Working memory

-

Memory consolidation and recall

-

Short-term recognition memory

-

Inhibitory avoidance

These findings suggested that by activating α7 nAChRs, this compound could ameliorate cognitive deficits similar to those seen in AD.

Experimental Protocol: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodent models of AD. A typical protocol is as follows:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to serve as spatial references.

-

Acquisition Phase (Learning):

-

Mice are subjected to several trials per day for 4-5 consecutive days.

-

In each trial, the mouse is placed into the pool from one of several predetermined start locations.

-

The time taken to locate the hidden platform (escape latency) and the path taken are recorded using a video tracking system.

-

If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

-

Probe Trial (Memory):

-

24 hours after the final acquisition trial, the escape platform is removed from the pool.

-

The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Memory retention is assessed by measuring the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis: A reduction in escape latency across acquisition trials indicates learning, while a preference for the target quadrant in the probe trial demonstrates spatial memory.

Clinical Development in Alzheimer's Disease

The promising preclinical data led to the initiation of a clinical development program for this compound in patients with mild-to-moderate Alzheimer's disease. The program consisted of several Phase 1 and Phase 2 studies.

Phase 2 Clinical Trials: Efficacy and Safety

Several Phase 2 trials were conducted to evaluate the efficacy and safety of this compound as both a monotherapy and an add-on to existing acetylcholinesterase inhibitor (AChEI) treatment. The primary efficacy endpoint in these studies was typically the change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.

This 12-week, randomized, double-blind, placebo- and active-controlled study evaluated two doses of this compound (5 mg and 25 mg once daily) against placebo and donepezil (B133215) in patients with mild-to-moderate AD not currently taking AChEIs.

| Treatment Group | N | Mean Change from Baseline in ADAS-Cog-11 (LSM ± SE) | Difference from Placebo (LSM ± SE) | One-Sided P-value |

| Placebo | 68 | 1.15 ± 0.69 | - | - |

| This compound 5 mg | 68 | 1.25 ± 0.69 | 0.10 ± 0.91 | .456 |

| This compound 25 mg | 69 | -0.04 ± 0.69 | -1.19 ± 0.90 | .095 |

| Donepezil 10 mg | 69 | -0.28 ± 0.69 | -1.43 ± 0.90 | .057 |

Table 2: Primary Efficacy Results of the NCT00948909 Study at 12 Weeks. LSM: Least Squares Mean; SE: Standard Error.

While the study did not meet its primary endpoint, a trend towards cognitive improvement was observed with the 25 mg dose of this compound, which was comparable to the effect seen with donepezil. An exposure-response analysis suggested that higher doses might yield better efficacy.

Based on the initial Phase 2 results, two larger 24-week Phase 2b trials were initiated to evaluate higher doses of this compound (25 mg, 50 mg, and 75 mg).

-

NCT01527916 (Monotherapy): This study compared this compound to placebo and donepezil.

-

NCT01549834 (Add-on Therapy): This study evaluated this compound as an add-on to stable AChEI therapy.

Unfortunately, neither of these larger, longer-term studies demonstrated a statistically significant improvement in cognition for any of the this compound doses compared to placebo.

| Study | Treatment Group | Difference from Placebo in ADAS-Cog-11 at 24 Weeks (LSM ± SE) | One-Sided P-value |

| NCT01527916 (Monotherapy) | This compound 25 mg | -0.47 ± 0.94 | .309 |

| This compound 50 mg | -0.87 ± 0.85 | .153 | |

| This compound 75 mg | -1.08 ± 0.94 | .127 | |

| Donepezil 10 mg | -2.29 ± 0.95 | .008 | |

| NCT01549834 (Add-on) | This compound 25 mg | -0.21 ± 0.82 | .400 |

| This compound 75 mg | -0.83 ± 0.82 | .156 |

Table 3: Primary Efficacy Results of the Phase 2b Studies.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The incidence of adverse events was similar to placebo, with the most common being constipation, falls, and headaches. No clinically meaningful differences in safety parameters were observed among the treatment groups.

Experimental Protocol: ADAS-Cog Administration

The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) is a standardized tool to assess the severity of cognitive dysfunction in AD.

-

Components: The 11-item version includes tasks assessing memory (word recall, word recognition), language (naming objects and fingers, following commands, comprehension), and praxis (constructional and ideational).

-

Administration: The test is administered by a trained rater in a standardized manner. It typically takes 30-45 minutes to complete.

-

Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Each item is scored based on the number and type of errors made by the participant.

-

Primary Outcome: In clinical trials, the primary efficacy measure is the change in the ADAS-Cog total score from baseline to the end of the treatment period. A negative change indicates improvement.

Signaling Pathways and Mechanism of Action

The rationale for this compound is further supported by our understanding of the intracellular signaling pathways modulated by α7 nAChR activation. These pathways are critically involved in neuronal survival, synaptic plasticity, and inflammation.

Pro-Survival Signaling: The PI3K/Akt Pathway

Activation of α7 nAChRs can trigger the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of cell survival and is neuroprotective against various insults, including Aβ toxicity.

This pathway promotes neuronal survival by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic factors. Furthermore, Akt can phosphorylate and inactivate glycogen (B147801) synthase kinase 3-beta (GSK-3β), a kinase implicated in the hyperphosphorylation of tau protein.

Modulation of Inflammation and Synaptic Plasticity: MAPK Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also modulated by α7 nAChR activity. The effects are context-dependent.

In neurons, α7 nAChR-mediated activation of the ERK pathway is generally associated with promoting synaptic plasticity and long-term potentiation (LTP). In microglia, activation of α7 nAChRs can inhibit the p38 and JNK MAPK pathways, as well as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.

Conclusion and Future Directions

The investigation of this compound for Alzheimer's disease was founded on a strong biological rationale centered on the cholinergic hypothesis and the multifaceted role of the α7 nAChR in cognition and neuroinflammation. Preclinical studies provided compelling evidence for its pro-cognitive effects. However, despite this promising foundation, this compound ultimately failed to demonstrate significant clinical efficacy in larger Phase 2b trials for mild-to-moderate AD.

The discontinuation of this compound's development for AD highlights the significant challenges in translating preclinical findings into clinical success for this complex disease. Several factors may have contributed to this outcome:

-